molecular formula C20H16N4O2S B2512298 (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile CAS No. 476676-77-4

(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile

Cat. No.: B2512298
CAS No.: 476676-77-4
M. Wt: 376.43
InChI Key: WEDIDUXECFTGFF-FOWTUZBSSA-N
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Description

(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Biological Activity

The compound (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile , identified by CAS number 476676-77-4, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N4O2SC_{20}H_{16}N_{4}O_{2}S, with a molecular weight of 384.43 g/mol. The structure features a thiazole ring and a nitrile group, which are often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro assays demonstrated that derivatives of thiazole compounds can inhibit the proliferation of various cancer cell lines. For example, thiazole-based compounds were shown to have IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and prostate cancer (DU145) cell lines .
Compound TypeCancer Cell LineIC50 (µM)
Thiazole DerivativeMDA-MB-2315.0
Thiazole DerivativeDU1450.01

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Cell Cycle Progression : Compounds have been shown to induce cell cycle arrest at the G1/S phase.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed, with increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Inhibition of Metastasis : Certain thiazole derivatives inhibit matrix metalloproteinases (MMPs), reducing the invasive potential of cancer cells .

Anti-inflammatory Properties

Some studies have suggested that thiazole compounds may also possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

In Vivo Studies

In vivo studies using murine models have demonstrated that thiazole derivatives significantly reduce tumor growth in xenograft models. For instance, a study reported a tumor growth inhibition rate exceeding 70% when treated with a thiazole derivative similar to this compound .

Clinical Relevance

While preclinical data are promising, clinical trials are necessary to establish efficacy and safety profiles in humans. Current investigations focus on optimizing the pharmacokinetic properties of these compounds to enhance their therapeutic index.

Properties

IUPAC Name

(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-2-14-6-8-15(9-7-14)19-13-27-20(23-19)16(11-21)12-22-17-4-3-5-18(10-17)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDIDUXECFTGFF-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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